1-Chloro-3-(difluoromethyl)-5-fluorobenzene
Overview
Description
1-Chloro-3-(difluoromethyl)-5-fluorobenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a difluoromethyl group, and a fluorine atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(difluoromethyl)-5-fluorobenzene can be synthesized through several methods, including halogenation and difluoromethylation reactions. One common approach involves the chlorination of 3-(difluoromethyl)-5-fluorobenzene using chlorine gas in the presence of a suitable catalyst. Another method includes the difluoromethylation of 1-chloro-5-fluorobenzene using reagents like difluoromethyl lithium.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the controlled addition of chlorine and difluoromethylating agents under specific conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(difluoromethyl)-5-fluorobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in the formation of hydrocarbons or alcohols.
Substitution: Leads to the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-(difluoromethyl)-5-fluorobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
1-Chloro-3-(difluoromethyl)-5-fluorobenzene is compared with similar compounds such as 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether and other fluorinated benzene derivatives. Its uniqueness lies in the specific arrangement of halogen atoms, which influences its reactivity and biological activity.
Comparison with Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
1-Chloro-4-(difluoromethyl)benzene
1-Chloro-2-(difluoromethyl)benzene
This comprehensive overview highlights the significance of 1-Chloro-3-(difluoromethyl)-5-fluorobenzene in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
1-chloro-3-(difluoromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBPSSSCRZSNSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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